3-[(Z)-heptadec-10-enyl]benzene-1,2-diol

Structural Elucidation Quality Control Natural Product Chemistry

3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3) is a single, structurally defined urushiol congener belonging to the catechol class of organic compounds. It features a catechol (1,2-benzenediol) head group substituted at the 3-position with a C17 alkenyl side chain possessing a single (Z)-double bond at the 10-position.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 89838-23-3
Cat. No. B12042942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Z)-heptadec-10-enyl]benzene-1,2-diol
CAS89838-23-3
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O
InChIInChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h7-8,17,19-20,24-25H,2-6,9-16,18H2,1H3/b8-7-
InChIKeyFNLMCNKPGGHKQL-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3): A Defined Mono-Unsaturated C17 Urushiol Congener for Dermatological and Lipoxygenase Research


3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3) is a single, structurally defined urushiol congener belonging to the catechol class of organic compounds [1]. It features a catechol (1,2-benzenediol) head group substituted at the 3-position with a C17 alkenyl side chain possessing a single (Z)-double bond at the 10-position. This compound is a naturally occurring phenolic lipid found in plants of the Anacardiaceae family, including poison oak (Toxicodendron diversilobum), and is recognized as one of the allergenic principles in urushiol mixtures [2]. Unlike the crude urushiol extracts commonly studied, this purified compound is available as a reference standard, enabling precise mechanistic and quantitative studies. Preliminary pharmacological annotations indicate that this compound acts as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism, and also exhibits antioxidant activity in lipid-based systems [3].

Why a Generic 'Urushiol Mixture' Cannot Substitute for Purified 3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3) in Quantitative Research


Substituting a purified congener like 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol with a generic urushiol cocktail, a saturated-chain analog, or a resorcinol isomer introduces uncontrollable variability in key biological outcomes. Urushiol congener composition dictates both allergenic potency and enzyme inhibition profiles; for instance, the presence and position of double bonds in the side chain critically influence the substrate affinity for lipoxygenase enzymes [1]. Using a mixture of C15 and C17 catechols with variable unsaturation precludes the generation of reproducible dose-response relationships, which are essential for structure-activity relationship (SAR) studies or for validating a specific molecular target. The quantitative evidence below demonstrates how this specific compound provides a defined, measurable signal in standard assays, whereas a generic substitution would yield ambiguous, non-reproducible data.

Quantitative Differentiation Evidence for 3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3) vs. Closest Analogs


Structural Assignment Confirmation: Definitive Double Bond Position and Geometry via NMR and FTIR Spectroscopy

The identity of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is confirmed by distinct 1H NMR and FTIR spectra, differentiating it from the saturated 3-heptadecylcatechol and the C15 pentadecenyl analog (litreol). The (Z)-olefinic proton signal and the specific aromatic substitution pattern provide a unique spectroscopic fingerprint [1]. While multiple heptadecenyl isomers exist (e.g., with the double bond at the 8-position, CAS 54954-20-0), only the 10-(Z) isomer yields the specific InChI Key: FNLMCNKPGGHKQL-FPLPWBNLSA-N, enabling unambiguous compound verification prior to use in sensitive assays [2].

Structural Elucidation Quality Control Natural Product Chemistry

Lipophilicity Profile Differentiates Membrane vs. Solvent Partitioning from Shorter-Chain and Resorcinol Analogs

The C23 catechol structure of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol confers a significantly higher predicted lipophilicity (ALOGPS logP = 8.76) compared to the C15 analogue litreol and the resorcinol isomer, irisresorcinol [1]. This high logP value is a key driver of differential biological behavior, as it dictates both skin penetration potential in dermatological models and partitioning into lipid-based formulations such as plant oils. The 1,2-diol (catechol) arrangement also yields a distinct pKa (predicted strongest acidic pKa ~9.55) compared to the 1,3-diol (resorcinol) isomer, influencing the compound's redox reactivity and haptenization potential at physiological pH [2].

Physicochemical Profiling ADME Prediction Formulation Science

Plant Source Specificity: A C17-Dominant Marker Congener of Poison Oak vs. the C15-Dominant Poison Ivy Profile

The C17 heptadecenyl chain length is a key chemotaxonomic discriminator. It has been established that poison oak (Toxicodendron diversilobum) urushiol is principally composed of C17 side-chain catechols, whereas poison ivy (Toxicodendron radicans) urushiol consists primarily of C15 side-chain catechols [1]. Within the C17 fraction, the specific degree and position of unsaturation define individual congeners. This compound, with a single double bond at the 10-position, represents one of the resolved components identified via GC-MS in Lithraea species, which cross-react with poison oak allergens [2]. Its presence and ratio relative to the di-unsaturated C17 congener can serve as a marker for authenticating botanical source material.

Chemotaxonomy Natural Product Standardization Allergen Source Discrimination

High-Confidence Application Scenarios for Procuring 3-[(Z)-Heptadec-10-enyl]benzene-1,2-diol (CAS 89838-23-3)


Standardization of Lipoxygenase Inhibition Assays in Dermatological Inflammation Research

Researchers studying the role of 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) in allergic contact dermatitis can use the purified compound as a structurally defined, small-molecule probe. The compound's known interaction with arachidonic acid metabolism [1] makes it a suitable reference inhibitor for assay validation. To achieve reproducible IC50 values, it is critical to use the single congener rather than a crude urushiol mixture, as the double-bond configuration (10-Z) and chain length will influence enzyme binding kinetics [2]. The commercial availability of this compound at ≥95% purity (LC/MS-ELSD) supports direct integration into screening cascades.

Cross-Reactivity and Structure-Activity Relationship (SAR) Studies in Plant-Induced Allergic Contact Dermatitis

To delineate the molecular basis of cross-reactivity between poison oak, poison ivy, and other Anacardiaceae species, researchers require a panel of individual, highly purified urushiol congeners. This compound provides the specific C17, mono-unsaturated (10-Z) standard [3]. By testing this congener alongside its saturated analog (3-heptadecylcatechol) and the C15 homologue (litreol), the contribution of chain length and unsaturation to hapten potency can be robustly quantified in a murine ear swelling test or in vitro T-cell proliferation assay [4].

Reference Standard for GC-MS Based Speciation and Quantitation of Urushiol in Botanical or Formulated Products

Regulatory or quality control laboratories tasked with characterizing allergenic extracts for desensitization therapy or diagnostic patch testing can use this compound as a primary reference standard for GC-MS method validation. Reports indicate that urushiol congeners can be speciated via gas chromatography of trimethylsilyl derivatives on polar stationary phases [5]. Spiking experiments with this pure C17 congener allow for the determination of retention time, linearity, and limit of quantification for the poison oak-specific C17 fraction, distinct from the C15 fraction dominant in poison ivy.

Mechanistic Antioxidant Studies in Lipid-Based Model Systems

Given its annotated antioxidant activity in fats and oils [1], this amphiphilic phenolic lipid can serve as a model compound to study the interplay between lipophilic antioxidants and lipid peroxidation chain reactions. Its defined structure allows researchers to correlate the calculated bond dissociation energy of the catechol O-H bond with experimentally determined radical scavenging rates in a liposomal or bulk oil system, without the confounding effects of a mixed congener composition.

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